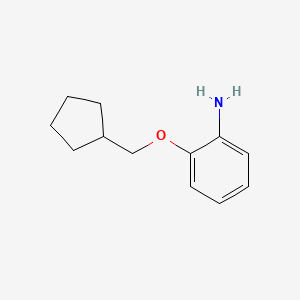

2-(Cyclopentylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSAVLKFSOXOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599564 | |

| Record name | 2-(Cyclopentylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-46-0 | |

| Record name | 2-(Cyclopentylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modifications to the Aniline Ring:

Substituents on the aromatic ring can significantly alter the electronic environment and steric profile of the molecule. For instance, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the nucleophilicity of the amine and the reactivity of the ring itself.

Electrophilic Substitution: The presence of the activating amino and alkoxy groups strongly directs electrophiles to the 4- and 6-positions. However, the steric bulk of the cyclopentylmethoxy group may favor substitution at the less hindered 4-position. Derivatives such as 5-Bromo-2-(cyclopentylmethoxy)aniline and 2-(Cyclopentylmethoxy)-5-methylaniline are examples where substitution has occurred on the ring. evitachem.com The bromine atom in the 5-bromo derivative acts as a useful synthetic handle for further modifications, such as cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich anilines, the introduction of potent EWGs (like a nitro group) ortho or para to a leaving group can enable SNAr reactions, providing a route to highly functionalized derivatives.

A study on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors illustrates how substitutions on the aniline ring impact biological activity. nih.gov While the 2-substituent in that study was not cyclopentylmethoxy, the principles of SAR are directly applicable. The study demonstrated that the placement and nature of substituents on the aniline moiety were critical for kinase inhibitory potency. nih.gov

Interactive Data Table: Impact of Aniline Ring Substitution on Kinase Inhibition (Illustrative Example)

The following table, adapted from principles demonstrated in studies on aniline derivatives, illustrates how different substituents on an aniline core can affect inhibitory concentration (IC₅₀). nih.gov This serves as a model for how SRR studies for 2-(cyclopentylmethoxy)aniline derivatives could be quantified.

| Compound Derivative (Based on Aniline Scaffold) | Substituent at C4 | Substituent at C5 | Biological Target | IC₅₀ (nM) |

| Derivative A | H | H | Kinase 1 | 150.2 |

| Derivative B | H | -CH₃ | Kinase 1 | 85.6 |

| Derivative C | -F | H | Kinase 1 | 92.1 |

| Derivative D | H | -Cl | Kinase 1 | 45.3 |

| Derivative E | H | -OCH₃ | Kinase 1 | 112.8 |

This table is for illustrative purposes to demonstrate SRR principles and does not represent actual data for this compound derivatives.

Modifications to the Amine Group:

The primary amine is a key reaction center. Its nucleophilicity allows for a wide range of transformations.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to form secondary or tertiary amines.

Amide Formation: Reaction with acyl chlorides or carboxylic acids yields amides. The properties of the resulting amide are highly dependent on the nature of the acylating agent. Studies on sphingosine (B13886) kinase (SphK) inhibitors showed that the orientation and length of the tail group attached via an amide linkage were critical for potency and selectivity. nih.gov This highlights how modifications distal to the aniline (B41778) core, connected via the nitrogen atom, can have profound effects. nih.gov

Imine Condensation: The amine can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines. A catalyst-free synthesis of 2-benzyl N-substituted anilines has been developed using an imine condensation–isoaromatization pathway. beilstein-journals.org

Modifications to the Cyclopentylmethoxy Side Chain:

The ether linkage is generally stable, but the cyclopentyl group can be modified to explore steric and conformational effects.

Ring Expansion/Contraction: Replacing the cyclopentyl group with cyclobutyl or cyclohexyl moieties can alter the steric hindrance around the ortho position and the ether oxygen. nih.gov Studies on other molecular scaffolds have shown that such changes can impact binding affinity to biological targets by affecting the angle and presentation of functional groups. nih.gov

Substitution on the Cyclopentyl Ring: Introducing functional groups onto the cyclopentyl ring itself would create chiral centers and new points for derivatization, significantly increasing the accessible chemical space.

Research into NaV1.7 inhibitors utilized a 4-(cyclopentylmethoxy)aniline (B3172646) scaffold. biorxiv.org The structure-activity relationships in that study underscored the importance of the ether-linked side chain in achieving potent and selective inhibition. The synthesis of hybrid molecules by grafting on portions of other known inhibitors demonstrated a rational design approach based on structural understanding, which is the core of SRR/SAR studies. biorxiv.org

Applications in Organic Synthesis

Role as a Precursor in Heterocyclic Chemistry

Aromatic amines are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. 2-(Cyclopentylmethoxy)aniline can be used to prepare various heterocyclic systems, such as quinolines, indoles, and benzimidazoles. For example, the amino group can be acylated and then cyclized to form nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Use in the Synthesis of Biologically Active Molecules

The this compound moiety has been incorporated into molecules with potential therapeutic applications. Its structural features can contribute to the binding affinity and selectivity of a compound for a specific biological target. For instance, derivatives of this aniline (B41778) have been investigated in the context of developing novel enzyme inhibitors and receptor agonists or antagonists. nih.govnih.gov The cyclopentylmethoxy group can modulate the lipophilicity of a molecule, which is an important parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Application in Materials Science and Catalyst Development

While less common, aniline derivatives can also find applications in materials science. They can be used as monomers for the synthesis of polymers with specific optical or electronic properties. The amino group can also serve as a ligand for the preparation of metal catalysts. The specific steric and electronic properties of this compound could lead to the development of catalysts with unique reactivity and selectivity.

Advanced Derivatives and Their Chemical Utility

Halogenated 2-(Cyclopentylmethoxy)aniline Derivatives

Halogenation of the aniline (B41778) ring is a fundamental strategy to create intermediates for cross-coupling reactions and to modulate the electronic properties of the molecule. The position of halogenation is directed by the activating, ortho-, para-directing amino group and the cyclopentylmethoxy group.

The synthesis of bromo-substituted this compound can be achieved through electrophilic aromatic substitution. Given the ortho- and para-directing nature of the amino and alkoxy groups, bromination is expected to occur at the positions para and ortho to these activating groups. For instance, the synthesis of 4-bromo-2-(cyclopentylmethoxy)aniline can be accomplished by treating this compound with a suitable brominating agent. A common method for the bromination of anilines involves protecting the highly reactive amino group, for example, through acetylation, to prevent over-reaction and control regioselectivity. The resulting N-acetylated compound is then brominated, followed by deprotection to yield the desired bromo-aniline. google.com

A general procedure for the synthesis of a bromo-substituted aniline derivative is outlined below:

Protection of the amine: this compound is reacted with acetic anhydride (B1165640) to form N-(2-(cyclopentylmethoxy)phenyl)acetamide.

Bromination: The protected aniline is then reacted with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform. scholaris.ca The bromine will preferentially add to the position para to the strong activating amino group.

Deprotection: The resulting N-(4-bromo-2-(cyclopentylmethoxy)phenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to yield 4-bromo-2-(cyclopentylmethoxy)aniline. google.com

The reactivity of bromo-substituted this compound derivatives is characterized by the versatile chemistry of the carbon-bromine bond. These compounds are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents. tandfonline.com The bromine atom at the 5-position can also undergo substitution reactions. tandfonline.com

Table 1: Representative Synthesis of Bromo-Aniline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-(2-methylphenyl) acetamide | Bromine, Acetic Acid | N-(4-bromo-2-methylphenyl) acetamide | - | google.com |

| 4-bromo-1-iodo-2-nitro-benzene | Fe, NH4Cl, EtOH, THF, H2O, 70°C | 5-bromo-2-iodo-aniline | 93.6% | nih.gov |

Note: The table shows representative reactions for the synthesis of bromo-aniline derivatives as specific yield data for 4-bromo-2-(cyclopentylmethoxy)aniline was not available in the searched literature.

Similar to bromination, the synthesis of chloro-substituted this compound involves electrophilic chlorination. A common method for the synthesis of chloroanilines is the reduction of the corresponding nitroaromatic compound. For example, 4-chloro-2-nitrotoluene (B43163) can be reduced to 5-chloro-2-methyl aniline using a polysulfide solution. chemicalbook.com Applying this logic to the target compound, a potential synthetic route could start from a chlorinated nitrobenzene (B124822) precursor.

A plausible synthetic route for 4-chloro-2-(cyclopentylmethoxy)aniline is as follows:

Starting Material: 1-chloro-2-methoxy-4-nitrobenzene could be used as a starting point.

Nucleophilic Substitution: Reaction with cyclopentylmethanol in the presence of a base would yield 4-chloro-1-(cyclopentylmethoxy)-2-nitrobenzene.

Reduction: The nitro group is then reduced to an amine using standard reducing agents like hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid, to afford 4-chloro-2-(cyclopentylmethoxy)aniline. chemicalbook.comresearchgate.net

The reactivity of chloro-substituted analogues is similar to their bromo counterparts, serving as precursors in cross-coupling reactions, although they are generally less reactive. sigmaaldrich.com The chloro-substituent can be utilized in Buchwald-Hartwig amination reactions to form new C-N bonds. sigmaaldrich.com

Table 2: Representative Synthesis of Chloro-Aniline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-chloro-2-nitro-toluene | Polysulfide, H2O, 30-105°C | 5-chloro-2-methyl aniline | High | chemicalbook.com |

| 4-chloro-2,5-dimethoxynitrobenzene | H2, Pt/C catalyst, aromatic solvent, 80-110°C, 5-50 atm | 4-chloro-2,5-dimethoxyaniline | High | google.com |

Note: This table presents representative syntheses for chloro-aniline derivatives due to the lack of specific data for 4-chloro-2-(cyclopentylmethoxy)aniline in the reviewed sources.

The introduction of fluorine into aromatic rings often imparts unique properties to the molecule due to fluorine's high electronegativity and small size. researchgate.net The synthesis of fluoro-substituted this compound can be challenging and often requires specific methodologies. One approach involves the nitration of a protected fluoro-aniline derivative, followed by deprotection. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the nitration of a protected 4-fluoro-2-methoxyaniline. google.comwipo.int

A potential synthetic pathway for 4-fluoro-2-(cyclopentylmethoxy)aniline could be:

Starting Material: Begin with 4-fluoro-2-methoxyaniline.

Protection: The amino group is protected, for example, by acetylation.

Etherification: The hydroxyl group of a corresponding phenol (B47542) could be alkylated with cyclopentyl bromide.

Nitration: The protected compound is nitrated using a mixture of nitric and sulfuric acid. chemicalbook.com

Reduction: The nitro group of the resulting intermediate is reduced to an amine.

Deprotection: The protecting group on the amine is removed to yield the final product.

Fluoro-substituted anilines can undergo substitution and reduction reactions and are valuable intermediates in medicinal chemistry. regulations.gov The fluorine atom can influence the reactivity of the aniline ring in various transformations.

Table 3: Representative Synthesis of Fluoro-Aniline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-fluoro-4-methoxyaniline | Dichloromethane, H2SO4, HNO3, ice-cooling | 4-fluoro-2-methoxy-5-nitroaniline | 93% | chemicalbook.com |

| 2,4-difluoro-5-nitroaniline | Sodium methoxide, Methanol, 48h | 4-fluoro-2-methoxy-5-nitroaniline | 87.6% | chemicalbook.com |

Note: The table illustrates general methods for synthesizing fluoro-aniline derivatives, as specific data for 4-fluoro-2-(cyclopentylmethoxy)aniline was not found.

N-Substituted Aniline Derivatives Incorporating the 2-(Cyclopentylmethoxy) Moiety

Modification of the amino group through N-substitution provides another avenue to a diverse range of derivatives with varied chemical properties and potential applications.

N-acylation of this compound can be readily achieved by reacting it with acylating agents such as acid chlorides or anhydrides. chemscene.com For example, N-acetylation can be performed using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or acetic acid byproduct. nih.gov These reactions are typically high-yielding and proceed under mild conditions. chemscene.com

N-alkylation of this compound can be accomplished through several methods. A common laboratory method is the reaction with alkyl halides, although this can sometimes lead to over-alkylation. scholaris.ca A more controlled method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. Another modern and efficient method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol is used as the alkylating agent in the presence of a suitable metal catalyst, such as a ruthenium or iridium complex. rsc.orgcsic.es This method is highly atom-economical, producing water as the only byproduct. rsc.org

Table 4: Representative N-Alkylation and N-Acylation Reactions of Anilines

| Reaction Type | Aniline Derivative | Reagents and Conditions | Product | Yield | Reference |

| N-Alkylation | Anisidine | Benzyl alcohol, Ru-based catalyst | N-benzyl p-anisidine | 85% | rsc.org |

| N-Methylation | Aniline | Methanol, Ru-based catalyst, reflux | N-methylaniline | High | rsc.org |

| N-Acetylation | Aniline | Acetic anhydride, catalyst-free | Acetanilide | Good to Excellent | chemscene.com |

| N-Acetylation | Intermediate 4 | Acetyl chloride, K2CO3 | Compound 8 | - | nih.gov |

Note: This table provides examples of N-alkylation and N-acylation for various anilines to illustrate the general reactivity, as specific data for this compound was limited.

Urea (B33335) derivatives of this compound can be synthesized by reacting the aniline with an isocyanate. The lone pair of the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. mdpi.com Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used to first form an isocyanate in situ, which then reacts with another amine. rsc.org

Thiourea derivatives are prepared in a similar fashion by reacting this compound with an isothiocyanate. The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of the isothiocyanate group. google.com.na Another common method is the reaction of the aniline with ammonium (B1175870) thiocyanate. google.com.na

Guanidine derivatives can be synthesized by treating this compound with a guanylating agent. organic-chemistry.org Common guanylating reagents include cyanamide (B42294) or its derivatives, such as N,N'-di-Boc-S-methylisothiourea. The reaction typically proceeds via nucleophilic attack of the aniline on the guanylating agent. scholaris.ca

These N-substituted derivatives, particularly ureas, thioureas, and guanidines, are of significant interest in medicinal chemistry due to their ability to form multiple hydrogen bonds and their presence in many biologically active compounds.

Table 5: General Synthesis of Urea, Thiourea, and Guanidine Derivatives from Anilines

| Derivative Type | General Reactants | General Product Structure | Reference |

| Urea | Aniline + Isocyanate | R-NH-C(O)-NH-R' | mdpi.com |

| Thiourea | Aniline + Isothiocyanate | R-NH-C(S)-NH-R' | google.com.na |

| Guanidine | Aniline + Guanylating Agent | R-NH-C(=NH)-NH2 | organic-chemistry.org |

Note: This table outlines the general synthetic approaches for these derivatives.

Ring-Modified Cyclopentylmethoxy Analogues

Alterations to the cycloalkyl ether portion of the molecule provide another avenue for creating structural diversity.

Replacing the cyclopentyl group with smaller cycloalkanes like cyclopropane (B1198618) or cyclobutane (B1203170) modifies the steric and conformational properties of the ether substituent.

Cyclopropylmethoxy Analogues: The compound 2-(cyclopropylmethoxy)aniline (B1288283) is a known chemical entity. The cyclopropyl (B3062369) group's unique electronic properties and conformational rigidity make its derivatives valuable in organic synthesis and medicinal chemistry. For instance, derivatives of 3-(cyclopropylmethoxy)-4-methylaniline (B1386368) have been investigated for their potential as antitumor agents. The synthesis of these analogues typically follows standard ether synthesis protocols.

Cyclobutylmethoxy Variants: Aniline derivatives containing a cyclobutylmethoxy group, such as 4-(cyclobutylmethoxy)aniline, are also utilized as building blocks in chemical synthesis. chemscene.comalfa-chemistry.com These variants serve as intermediates in the development of more complex molecules. For example, N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline has been a subject of scientific research, highlighting the utility of the cyclobutylmethoxy-aniline scaffold in creating compounds with specific biological properties.

Table 2: Ring-Modified Analogues

| Analogue | Base Structure | Potential Application |

|---|---|---|

| Cyclopropylmethoxy Variant | 2-(Cyclopropylmethoxy)aniline | Building block for antitumor agents. |

| Cyclobutylmethoxy Variant | 4-(Cyclobutylmethoxy)aniline | Intermediate in medicinal chemistry research. chemscene.com |

Condensed Ring Systems and Heterocyclic Frameworks

Fusing the this compound scaffold with other heterocyclic rings leads to complex polycyclic structures with diverse chemical properties.

Benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. nih.govnih.gov The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its equivalent. nih.gov A derivative of this compound, specifically 2-amino-3-(cyclopentylmethoxy)benzenethiol, could serve as the key precursor for this cyclization. Reaction with an appropriate electrophile would yield a benzothiazole (B30560) ring fused to the original aniline system.

A related and well-documented structure is 2-(2′-aminophenyl)benzothiazole, which can be synthesized through various methods, including the reaction of isatin (B1672199) derivatives with elemental sulfur and anilines. rsc.orgmdpi.com By analogy, a 2-(2'-(cyclopentylmethoxy)phenyl)benzothiazole could be envisioned, where the cyclopentylmethoxy group is a substituent on the phenyl ring at the 2-position of the benzothiazole. These compounds are of interest for their photophysical properties. rsc.org

Pteridines: The pteridine (B1203161) core, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is present in many biologically important molecules. ijfmr.comnih.gov Derivatives incorporating the this compound moiety have been synthesized. A specific example is 7-Chloro-10-(2-(cyclopentylmethoxy)ethyl)-8-ethylbenzo[g]pteridine-2,4(3H,10H)-dione . nih.gov The synthesis of such complex molecules involves multi-step sequences, often starting with a substituted aniline that is elaborated into the fused ring system. In one approach, a substituted nitroaniline can be alkylated, reduced to the corresponding diamine, and then cyclized with a reagent like alloxan (B1665706) monohydrate to form the benzo[g]pteridine (B1247554) core. nih.gov

Pyrimidines: The pyrimidine ring is another fundamental heterocycle in medicinal chemistry. gsconlinepress.comderpharmachemica.com Aniline derivatives are common starting materials for the synthesis of substituted pyrimidines. derpharmachemica.com For example, 2-anilinopyrimidine derivatives can be synthesized by reacting a 2-chloropyrimidine (B141910) with an aniline. A patent has described 2-anilinopyrimidine derivatives bearing alkoxy substituents, including cyclopentylmethoxy, which highlights the chemical feasibility and interest in such structures.

Table 3: Heterocyclic Fused and Incorporated Systems

| Heterocycle | Example Derivative | Synthetic Precursor (Proposed) |

|---|---|---|

| Benzothiazole | 2-(2'-(Cyclopentylmethoxy)phenyl)benzothiazole | This compound |

| Pteridine | 7-Chloro-10-(2-(cyclopentylmethoxy)ethyl)-8-ethylbenzo[g]pteridine-2,4(3H,10H)-dione nih.gov | Substituted this compound |

| Pyrimidine | 2-(2-(Cyclopentylmethoxy)anilino)pyrimidine | This compound |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

The chemical utility of this compound is largely realized through its role as a structural scaffold in the synthesis of more complex derivatives. Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are pivotal in medicinal chemistry and materials science for optimizing the properties of a lead compound. For derivatives of this compound, these studies involve systematically modifying the core structure and evaluating the impact of these changes on chemical reactivity and, consequently, biological activity or material properties.

Detailed Research Findings

Research on aniline derivatives provides a framework for understanding the potential SRR of this compound analogs. The reactivity of the aniline core is primarily dictated by the electron-donating amino group, which activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. The bulky cyclopentylmethoxy group at the 2-position, however, introduces significant steric hindrance, which can influence reaction pathways and yields.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Preferred Conformations

The flexibility of 2-(Cyclopentylmethoxy)aniline is primarily determined by the rotation around several key single bonds: the C(aryl)-O bond, the O-CH₂ bond, and the CH₂-C(cyclopentyl) bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. nih.gov

A conformational search would typically reveal that the most stable conformations seek to minimize steric repulsion. The orientation of the bulky cyclopentylmethyl group relative to the aniline (B41778) ring is critical. The global minimum energy conformation likely places the cyclopentyl group away from the amino group.

Rotation around the C(aryl)-O bond is expected to have a significant energy barrier due to the need to disrupt the favorable resonance interaction between the oxygen lone pairs and the aromatic π-system. The barrier for the internal rotation of the methyl group in similar aromatic systems can be on the order of several hundred cm⁻¹, and a similarly significant barrier would be expected here. mdpi.commdpi.com Rotation around the O-CH₂ and CH₂-C(cyclopentyl) bonds would likely have lower barriers, characteristic of acyclic ethers and alkanes, allowing for greater flexibility of the cyclopentyl group.

Table 2: Calculated Rotational Energy Barriers for this compound This table presents theoretical values obtained from DFT calculations (e.g., at the B3LYP/6-31G level) for illustrative purposes.*

| Bond | Rotational Barrier (kcal/mol) | Description |

|---|---|---|

| C(aryl)-O | 4 - 6 | Rotation of the entire methoxy (B1213986) group relative to the phenyl ring. |

| O-CH₂ | 2 - 3 | Rotation of the cyclopentyl group around the ether linkage. |

| CH₂-C(cyclopentyl) | 3 - 5 | Rotation of the methylene (B1212753) bridge relative to the cyclopentyl ring. |

The preferred conformation would feature a staggered arrangement of the cyclopentyl group relative to the ether oxygen and a planar arrangement of the C-O-C bond with the benzene (B151609) ring to maximize resonance stabilization.

Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound allows for a variety of intermolecular interactions that govern its physical properties and aggregation behavior. The primary interaction is hydrogen bonding, where the amino (-NH₂) group can act as a hydrogen bond donor and the ether oxygen and the amino nitrogen can act as hydrogen bond acceptors. researchgate.net

Molecular Dynamics (MD) simulations can be employed to model the behavior of a large ensemble of this compound molecules in various environments (e.g., in the liquid phase or in solution). mdpi.comrsc.org Such simulations would likely show the formation of transient hydrogen-bonded clusters and aggregates. rsc.org The aniline molecules would tend to arrange themselves to facilitate N-H···N or N-H···O hydrogen bonds, while the cyclopentyl groups would likely segregate due to hydrophobic effects, leading to complex local structuring. scialert.net The balance between specific hydrogen bonding and non-specific van der Waals and π-stacking interactions would dictate the bulk properties of the substance.

Spectroscopic Property Prediction and Interpretation

Computational NMR Chemical Shift Prediction

Predicting NMR spectra using computational methods is a powerful tool for structure verification. The standard approach involves geometry optimization of the molecule using a DFT method, followed by the calculation of magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). nih.govgithub.io To achieve high accuracy, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for all low-energy conformers. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the methylene (-OCH₂-) protons, and the protons on the cyclopentyl ring. The aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The amino protons would likely appear as a broad singlet. The methylene protons, being adjacent to an oxygen atom, would be downfield, likely in the 3.8-4.2 ppm range. The cyclopentyl protons would produce a series of multiplets in the upfield region of 1.2-2.0 ppm.

The ¹³C NMR spectrum would similarly show distinct peaks for the aromatic carbons, with the carbon attached to the oxygen appearing most downfield among them. The methylene carbon and the carbons of the cyclopentyl ring would have characteristic shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on DFT calculations (e.g., mPW1PW91/6-31+G) and standard chemical shift ranges. Actual values may vary based on solvent and other experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.7 - 7.2 | 115 - 122 |

| C-NH₂ | - | 137 |

| C-O | - | 148 |

| NH₂ | 3.5 (broad) | - |

| -OCH₂- | 3.9 | 75 |

| Cyclopentyl CH | 2.0 | 38 |

| Cyclopentyl CH₂ | 1.5 - 1.8 | 25, 30 |

Simulated Vibrational and Electronic Spectra

Theoretical vibrational (Infrared and Raman) and electronic (UV-Vis) spectra can be simulated using computational chemistry. After geometry optimization, a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)) provides the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net

The simulated IR spectrum of this compound would be dominated by characteristic peaks. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentylmethyl group would be seen just below 3000 cm⁻¹. The C(aryl)-O-C(alkyl) ether linkage would show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound This table presents theoretical values for illustrative purposes. Experimental spectra may show shifts due to anharmonicity and intermolecular interactions.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450, 3360 | N-H asymmetric and symmetric stretching |

| 3050 | Aromatic C-H stretching |

| 2960, 2870 | Aliphatic C-H asymmetric and symmetric stretching |

| 1620 | N-H scissoring |

| 1510, 1460 | Aromatic C=C stretching |

| 1250 | C-O-C asymmetric stretching |

| 1040 | C-O-C symmetric stretching |

| 750 | ortho-disubstituted C-H out-of-plane bending |

Electronic spectra simulations, typically done using Time-Dependent DFT (TD-DFT), can predict the electronic transitions. mdpi.com For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the substituted benzene ring. The presence of the electron-donating amino and methoxy groups would cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

Structure-Reactivity Relationship (SRR) Modeling

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the Structure-Reactivity Relationship (SRR) modeling for the compound this compound were identified. While computational and theoretical investigations, including Quantitative Structure-Activity Relationship (QSAR) models, are common for the broader class of aniline derivatives, research focusing explicitly on the structural determinants of reactivity for this compound is not available in the public domain.

General studies on aniline derivatives often explore how electronic properties (such as the electron-donating or withdrawing nature of substituents) and steric factors influence their reactivity in various chemical transformations. nih.govacs.org These models typically correlate calculated molecular descriptors—like orbital energies (HOMO/LUMO), electrostatic potentials, and steric hindrance parameters—with experimentally observed reaction rates or biological activities. nih.govnih.gov

However, without dedicated research on this compound, it is not possible to provide detailed findings or specific data tables illustrating the relationship between its unique cyclopentylmethoxy substituent and the reactivity of the aniline moiety. The creation of accurate SRR models requires specific experimental and computational data for the target compound and a series of its analogues, which is currently not available in published literature.

Applications in Contemporary Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

The reactivity of the aniline (B41778) core, characterized by the nucleophilic amino group and the potential for electrophilic substitution on the aromatic ring, makes 2-(Cyclopentylmethoxy)aniline a valuable building block in organic synthesis.

Aniline derivatives are fundamental to the synthesis of complex organic molecules, including many pharmaceuticals and biologically active compounds. beilstein-journals.orgnih.gov The primary amino group of this compound can readily participate in a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to form more elaborate structures. For instance, substituted anilines are crucial in the synthesis of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore that interacts with the target protein. nih.gov

The cyclopentylmethoxy group at the ortho position introduces significant steric hindrance, which can direct reactions to other positions on the aniline ring or influence the conformational preferences of the final product. This steric bulk, combined with the electron-donating nature of the alkoxy group, modulates the reactivity of the aromatic ring, making it a tailored component for creating multifunctional compounds with specific three-dimensional architectures. Amine-exchange reactions, for example, utilize aniline derivatives to synthesize various substituted compounds, and the nature of the substituent on the aniline ring can influence the biological activity of the resulting molecules. nih.gov

| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |

| Imine Condensation | Aldehydes/Ketones | Schiff Bases | Intermediates for pharmaceuticals |

| Acylation | Acyl Halides/Anhydrides | Amides | Bioactive molecules, polymers |

| C-N Cross-Coupling | Aryl Halides, Pd/Cu catalysts | Di- or Tri-arylamines | Electronic materials, ligands |

| Amine Exchange | Substituted Amines | Complex Amines | Cytotoxic agents nih.gov |

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and aniline derivatives are key precursors for their synthesis. beilstein-journals.org this compound can serve as a starting material for the construction of various nitrogen-containing heterocyclic systems, such as indoles, quinolines, benzothiazoles, and carbazoles. sigmaaldrich.comnih.gov

The synthesis often involves a cyclization reaction where the amino group and an ortho-carbon atom of the aniline ring become part of the new heterocyclic ring. The cyclopentylmethoxy substituent can play a crucial role in these transformations by influencing the regioselectivity of the cyclization step. For example, in syntheses where an aryne intermediate is generated, the substituent can direct the approach of a nucleophile or diene. sigmaaldrich.com Palladium-catalyzed reactions are also employed to convert substituted anilines into various heterocyclic frameworks, with the ligand controlling the reaction pathway to form 5-, 6-, or 7-membered rings from a common precursor. sigmaaldrich.com

Examples of Heterocyclic Systems Derived from Aniline Precursors:

Indoles: Formed through various methods, including Fischer, Bischler-Möhlau, and palladium-catalyzed cyclizations.

Quinolines: Typically synthesized via Skraup, Doebner-von Miller, or Friedländer syntheses.

Benzothiazoles: Prepared by the reaction of 2-aminothiophenols (which can be derived from anilines) with various electrophiles. nih.gov

Carbazoles, Acridines, Dibenzazepines: Synthesized via palladium-ligand controlled cyclization of N-(2-vinyl)aniline derivatives. sigmaaldrich.com

Research on Polymer and Materials Development

The ability of aniline to undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer, is one of its most significant properties. Substituents on the aniline ring can be used to tune the properties of the resulting polymers.

This compound can be used as a monomer to synthesize novel polyaniline derivatives. The presence of the ortho-substituent is known to significantly impact the properties of the resulting polymer. rsc.org Studies on similar ortho-substituted monomers, such as 2-methylaniline and 2-methoxyaniline, have shown that these groups can enhance the solubility of the polymer in common organic solvents, a major advantage over the often intractable parent PANI. nih.govnih.gov

The bulky cyclopentylmethoxy group is expected to decrease the planarity of the polymer chains, which can reduce interchain interactions and further improve solubility. However, this steric hindrance might also affect the polymerization rate and the final molecular weight of the polymer. The morphology of the resulting polymer can also be controlled by the substituent; for instance, changing the substituent on aniline monomers has been shown to alter the polymer's surface structure from heterogeneous to spherical. rsc.orgnih.gov These modified polymers are investigated for applications such as chemical sensors, where solubility and processability into thin films are crucial. rsc.orgnih.gov

| Aniline Monomer | Substituent Effect on Polymer | Resulting Polymer Properties |

| Aniline | Low solubility | High conductivity, poor processability |

| 2-Methylaniline | Increased solubility | Moderate conductivity, amorphous |

| 2-Methoxyaniline | Increased solubility, forms films/spheres nih.gov | Soluble oligomers and insoluble polymer nih.gov |

| This compound (Expected) | High solubility due to bulky, flexible group | Potentially good processability, modified morphology |

Conjugated polymers are organic macromolecules characterized by alternating single and multiple bonds along their backbone, which allows for the delocalization of π-electrons. nih.gov This delocalization is the source of their unique electronic and optical properties. Polyaniline is a classic example of a conducting polymer where the nitrogen lone pair participates in the conjugated system.

When this compound is incorporated into a polymer chain, its fundamental aniline structure contributes to the conjugated backbone. jept.de The electronic properties of the cyclopentylmethoxy group—an electron-donating alkoxy group—can influence the electron density of the polymer backbone. This, in turn, affects the polymer's redox potentials, conductivity, and optical properties, such as its absorption and emission spectra. The study of excitons (electron-hole pairs) is central to understanding the optoelectronic properties of these materials, and factors like electron-electron interactions and disorder, which can be influenced by substituents, play a key role. nih.gov Copolymers of aniline and other monomers like thiophene (B33073) are also synthesized to create materials with tailored electronic properties, combining the electron-donating nature of aniline with the electron-accepting properties of other units. jept.de

Advancements in Catalysis and Reagent Design

Aniline and its derivatives are not only building blocks but can also play active roles in chemical transformations as part of catalysts or as reagents themselves. The development of catalysts for aniline synthesis and the use of anilines in catalyst design are active areas of research.

The design of metal complexes for catalysis often involves ligands that precisely control the metal center's electronic and steric environment. Aniline derivatives can be precursors to such ligands. For example, they can be used to synthesize iminophenanthrolyl ligands, where the substituents on the aniline fragment can influence the catalytic activity of the resulting iron or cobalt complexes. mdpi.com The steric effect of a bulky group like cyclopentylmethoxy could alter properties such as the bite angle of the ligand, which has been shown to be a significant contributor to catalytic performance. mdpi.com

Furthermore, aniline derivatives are involved in photocatalytic processes. Research on the degradation of anilines using nanocomposite photocatalysts like halloysite-TiO2 has provided insights into the reaction kinetics and mechanisms, which can be applied to designing more efficient catalytic systems for environmental remediation. mdpi.com

Ligands for Transition Metal Catalysis

Aniline derivatives are pivotal in coordination chemistry and have been widely explored as ligands for various transition metal-catalyzed reactions. The nitrogen atom of the amino group can coordinate to a metal center, and the substituents on the aromatic ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Derivatives of 2-alkoxyaniline, similar in structure to this compound, have the potential to act as bidentate ligands, coordinating to a metal center through both the nitrogen of the aniline and the oxygen of the alkoxy group. This chelation effect can enhance the stability and catalytic performance of the metal complex. The cyclopentylmethoxy group in this compound is expected to exert a significant steric influence, which could be advantageous in asymmetric catalysis by creating a chiral pocket around the metal center.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often employ ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. The use of a this compound-derived ligand could potentially enhance the efficiency and selectivity of these transformations. Research on other aniline derivatives has shown that tuning the steric and electronic properties of the ligand is crucial for achieving high catalytic performance. For example, Pd/S,O-ligand-based catalysts have been successfully used for the non-directed para-selective C-H alkynylation of aniline derivatives. nih.gov This highlights the potential for designing novel ligands based on the this compound scaffold for various catalytic applications.

Future research could focus on the synthesis of transition metal complexes of this compound and their evaluation in a range of catalytic reactions. The data from such studies would be invaluable in establishing the structure-activity relationships and unlocking the full catalytic potential of this class of compounds.

Organic Catalysts and Promoters

The aniline moiety is a key functional group in a variety of organic catalysts and promoters. The nucleophilic nature of the amino group allows it to participate in various catalytic cycles, including enamine and iminium ion catalysis. While there is no specific literature on the use of this compound as an organic catalyst, its structural features suggest potential in this area.

The presence of the ortho-cyclopentylmethoxy group could influence the reactivity and selectivity of the aniline nitrogen. This steric hindrance might direct reactions to occur at specific sites or favor the formation of one stereoisomer over another in asymmetric catalysis. For example, in proline-catalyzed aldol (B89426) reactions, the amine catalyst plays a crucial role in the formation of the key enamine intermediate. A modified aniline catalyst, such as one derived from this compound, could potentially offer unique reactivity or selectivity profiles.

Furthermore, anilines can act as promoters in various reactions. For instance, in some cobalt-catalyzed oxidative carbonylation reactions of aniline, the aniline itself can influence the product distribution. researchgate.net The specific properties of this compound, such as its basicity and steric bulk, could be harnessed to promote specific reaction pathways or inhibit undesired side reactions.

Development of Analytical and Spectroscopic Probes

The development of new analytical and spectroscopic tools is crucial for advancing chemical and biological sciences. Substituted anilines have found applications in the design of various analytical probes, including stationary phases for chromatography and chemical sensors.

Chromatographic Stationary Phase Development

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by high-performance liquid chromatography (HPLC). The development of novel CSPs with improved selectivity and broader applicability is an active area of research. Aniline derivatives can be incorporated into CSPs, where they contribute to the chiral recognition mechanism through various interactions, such as hydrogen bonding, π-π stacking, and steric effects.

Crown ether-type CSPs have been shown to be effective in the separation of positional isomers of substituted anilines. nih.govnih.gov The retention behavior of these isomers is influenced by steric hindrance around the amino group. For example, a study on the separation of methylaniline isomers on a CROWNPAK CR-I(-) column showed that the 2-methylaniline isomer had a significantly lower retention time compared to the 3- and 4-methylaniline isomers, which was attributed to steric hindrance. nih.gov This suggests that a stationary phase incorporating the this compound moiety could exhibit unique selectivity for certain analytes.

Below is a table showing the retention times of various aniline isomers on a CROWNPAK CR-I(-) column with different eluents, illustrating the effect of substituent position on chromatographic separation. nih.gov

| Analyte | Eluent A (t_R / min) | Eluent B (t_R / min) | Eluent C (t_R / min) |

| Aniline | 5.4 | 11.2 | 25.1 |

| 2-Methylaniline | 6.1 | 13.5 | 31.8 |

| 3-Methylaniline | 7.9 | 18.1 | 45.2 |

| 4-Methylaniline | 8.1 | 18.5 | 46.3 |

| 2-Chloroaniline | 7.2 | 16.5 | 41.0 |

| 3-Chloroaniline | 9.8 | 23.2 | 61.2 |

| 4-Chloroaniline | 10.3 | 24.3 | 64.1 |

Eluent A: 20 mM phosphoric acid, 30 mM triethylamine (B128534) in water/acetonitrile 9:1 (v/v). Eluent B: 20 mM phosphoric acid, 30 mM triethylamine in water/acetonitrile 8:2 (v/v). Eluent C: 20 mM phosphoric acid, 30 mM triethylamine in water/acetonitrile 7:3 (v/v).

The data clearly demonstrates that 2-substituted anilines exhibit shorter retention times compared to their 3- and 4-substituted counterparts, a phenomenon attributed to steric hindrance with the crown ether of the stationary phase. nih.gov This principle could be exploited in the design of new stationary phases based on this compound for specific analytical separations.

Chemical Sensors and Detection Systems

Aniline and its derivatives are key components in the development of chemical sensors, particularly those based on conducting polymers. Polyaniline (PANI) is a well-known conducting polymer with applications in various types of sensors, including those for pH, gases, and biomolecules. The electrical and optical properties of PANI can be tuned by modifying the aniline monomer.

The incorporation of a cyclopentylmethoxy group at the ortho position of the aniline ring, as in this compound, would be expected to significantly alter the properties of the resulting polymer. The bulky and hydrophobic nature of the substituent could affect the polymer's morphology, solubility, and interaction with analytes. This could lead to the development of sensors with enhanced selectivity and sensitivity for specific target molecules.

For example, electrochemical sensors based on conducting polymers are widely used for the detection of various analytes in aqueous solutions. nih.gov A sensor fabricated with a polymer derived from this compound might exhibit a unique response to nonpolar organic molecules due to favorable hydrophobic interactions with the cyclopentylmethoxy groups. Furthermore, the aniline nitrogen can act as a recognition site for certain analytes, and the ortho-substituent could modulate this interaction.

Isotope Labeling and Mechanistic Probe Applications

Isotope labeling is a powerful tool for elucidating reaction mechanisms and tracing the fate of molecules in chemical and biological systems. Deuterium (B1214612), a stable isotope of hydrogen, is commonly used for this purpose.

Deuteration for Reaction Mechanism Studies

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. libretexts.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In reactions involving the cleavage of a C-H bond, a primary KIE is often observed, where the reaction is slower for the deuterated compound.

In the context of aniline chemistry, deuterium labeling can be used to study the mechanisms of various reactions, such as electrophilic aromatic substitution, C-H activation, and oxidation. For example, in a study of the deuteration of aniline in D₂O, a kinetic isotope effect was observed, providing insights into the reaction mechanism. researchgate.net

By selectively deuterating this compound at different positions (e.g., on the aromatic ring, the methoxy (B1213986) bridge, or the cyclopentyl group), it would be possible to probe the mechanisms of reactions involving this molecule. For instance, in a metal-catalyzed C-H functionalization reaction, deuterating the aromatic ring could help determine whether C-H bond cleavage is the rate-determining step. Similarly, deuterating the cyclopentylmethoxy group could provide information about its involvement in the reaction mechanism.

The table below summarizes the theoretical principles of how deuteration at different positions of this compound could be used to probe reaction mechanisms.

| Deuteration Position | Potential Mechanistic Insight | Example Reaction |

| Aromatic C-H | Involvement of aromatic C-H bond cleavage in the rate-determining step. | Electrophilic Aromatic Substitution, C-H Activation |

| Methoxy -CH₂- | Role of the ether linkage in the reaction; potential for intramolecular interactions. | Cyclization Reactions, Rearrangements |

| Cyclopentyl C-H | Steric effects of the cyclopentyl group; potential for remote C-H activation. | Metal-Catalyzed Functionalization |

| Amino N-H | Involvement of the amino group in proton transfer or coordination. | Acid-Base Catalysis, Coordination Chemistry |

These types of mechanistic studies are crucial for the rational design of new catalysts and the optimization of reaction conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Cyclopentylmethoxy)aniline, and how can reaction purity be optimized?

- Methodological Answer : A stepwise approach is advised, starting with the introduction of the cyclopentylmethoxy group via nucleophilic substitution or coupling reactions. For example, reacting 2-aminophenol with cyclopentylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Purification is critical; recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Contaminants like unreacted starting materials or regioisomers require monitoring via TLC or HPLC .

Q. How can researchers confirm the regiochemistry and molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) should be analyzed at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. For routine characterization, use H/C NMR to verify substituent positions (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational geometry optimization (DFT, B3LYP/6-31G*) can predict bond angles and compare with experimental SCXRD data .

Advanced Research Questions

Q. What strategies enable selective C-H functionalization in this compound derivatives, particularly for pharmaceutical precursor synthesis?

- Methodological Answer : Palladium-catalyzed C-H activation using directing groups (DGs) is effective. For instance, installing a sulfinyl auxiliary (e.g., 2-neopentylsulfinyl) on the aniline nitrogen directs acetoxylation or alkenylation at the α-C position of acetamide moieties. Key parameters:

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, M06-2X/cc-pVTZ) can map electrostatic potential surfaces to identify electron-rich aromatic positions. For EAS (e.g., nitration), compute Fukui indices () to predict sites prone to electrophilic attack. Compare with experimental results (e.g., HPLC retention times of nitro derivatives) to validate models. Solvent effects (PCM method) and steric hindrance from the cyclopentylmethoxy group must be included .

Q. What analytical approaches resolve contradictions in reported reaction outcomes for this compound-based catalysts?

- Methodological Answer : Cross-validate conflicting data using:

- Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis to identify intermediate species.

- Isotopic labeling : Use N-labeled aniline to trace reaction pathways via N NMR.

- Side-product analysis : GC-MS or MALDI-TOF to detect byproducts (e.g., over-oxidized cyclopentyl groups).

Contradictions often arise from trace metal impurities (e.g., Fe³⁺), which can be mitigated by chelating agents (EDTA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.